molecular formula C15H13BrN4O2S2 B2856710 N-(4-bromo-3-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1114902-50-9

N-(4-bromo-3-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2856710
CAS RN: 1114902-50-9
M. Wt: 425.32
InChI Key: AVNAARXEJUJFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C15H13BrN4O2S2 and its molecular weight is 425.32. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that derivatives closely related to the compound have shown significant antimicrobial activity. For instance, studies on thienopyrimidine derivatives have highlighted their effectiveness against various bacterial and fungal strains, including E. coli, B. subtilis, B. cereus, K. pneumonia, A. flavus, A. niger, P. marneffei, and C. albicans, with minimum inhibitory concentrations (MICs) indicating strong antibacterial and antifungal potency (Kerru et al., 2019). Similarly, novel sulphonamide derivatives have been synthesized and displayed commendable antimicrobial activity, supporting the potential use of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

Antitumor Applications

The compound and its derivatives have also been evaluated for their antitumor properties. A study on pyrazolo[3,4-d]pyrimidine derivatives showed that some synthesized compounds exhibited mild to moderate activity against human breast adenocarcinoma cell lines, with specific derivatives being identified as the most active, indicating potential for further exploration as anticancer agents (El-Morsy et al., 2017).

Dual Inhibitory Activities

Research into thieno[2,3-d]pyrimidine antifolates revealed compounds with potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential enzymes in the nucleotide biosynthesis pathway. This suggests their potential use in designing dual-targeted therapies for diseases where inhibition of these enzymes is beneficial (Gangjee et al., 2008).

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O2S2/c1-8-5-9(3-4-10(8)16)18-11(21)6-20-7-17-13-12(14(20)22)24-15(19-13)23-2/h3-5,7H,6H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNAARXEJUJFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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